Cas no 72479-06-2 ((2S)-5-oxo-2-Pyrrolidineacetonitrile)

(2S)-5-oxo-2-Pyrrolidineacetonitrile 化学的及び物理的性質
名前と識別子
-
- (2S)-5-oxo-2-Pyrrolidineacetonitrile
- (5-Oxopyrrolidin-2-yl)acetonitrile
- (S)-5-OXO-2-PYRROLIDINEACETONITRILE
- 2-(5-oxopyrrolidin-2-yl)acetonitrile
- (S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile
- AKOS006303362
- AT10063
- 2-[(2S)-5-oxopyrrolidin-2-yl]acetonitrile
- (S)-2-(5-Oxopyrrolidin-2-yl)acetonitrile
- SCHEMBL10820978
- 72479-06-2
- CS-0455260
- MFCD10566367
- [(2S)-5-oxo-2-Pyrrolidinyl]acetonitrile
- DB-258121
-
- MDL: MFCD10566367
- インチ: InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)/t5-/m0/s1
- InChIKey: FECZAWYEEQYLTK-YFKPBYRVSA-N
- ほほえんだ: N#CC[C@@H]1CCC(N1)=O
計算された属性
- せいみつぶんしりょう: 124.063662883g/mol
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 52.9Ų
(2S)-5-oxo-2-Pyrrolidineacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293756-1g |
(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |
72479-06-2 | 95% | 1g |
$1585 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-500mg |
(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |
72479-06-2 | 98% | 500mg |
¥6470.52 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-5g |
(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |
72479-06-2 | 98% | 5g |
41384.47CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-500mg |
(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |
72479-06-2 | 98% | 500mg |
6275.51CNY | 2021-05-07 | |
Chemenu | CM524542-5g |
(S)-2-(5-Oxopyrrolidin-2-yl)acetonitrile |
72479-06-2 | 97% | 5g |
$109 | 2024-07-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0344-1g |
(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |
72479-06-2 | 98% | 1g |
11702.99CNY | 2021-05-07 | |
1PlusChem | 1P00FGZB-1g |
(S)-5-OXO-2-PYRROLIDINEACETONITRILE |
72479-06-2 | 95% | 1g |
$830.00 | 2024-04-21 | |
abcr | AB472528-5g |
[(2S)-5-Oxo-2-pyrrolidinyl]acetonitrile; . |
72479-06-2 | 5g |
€1257.20 | 2025-03-19 | ||
eNovation Chemicals LLC | Y1293756-5g |
(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |
72479-06-2 | 95% | 5g |
$5610 | 2023-05-18 | |
eNovation Chemicals LLC | Y1293756-500mg |
(S)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile |
72479-06-2 | 95% | 500mg |
$880 | 2023-05-18 |
(2S)-5-oxo-2-Pyrrolidineacetonitrile 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
(2S)-5-oxo-2-Pyrrolidineacetonitrileに関する追加情報
Introduction to (2S)-5-oxo-2-Pyrrolidineacetonitrile (CAS No. 72479-06-2)
(2S)-5-oxo-2-Pyrrolidineacetonitrile (CAS No. 72479-06-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-5-Oxo-2-pyrrolidineacetonitrile, is a derivative of pyrrolidine and features a unique structural arrangement that makes it a valuable intermediate in the synthesis of various biologically active molecules.
The chemical structure of (2S)-5-oxo-2-Pyrrolidineacetonitrile consists of a pyrrolidine ring with a cyano group and a ketone functionality. The presence of the chiral center at the 2-position imparts enantiomeric purity, which is crucial for its applications in asymmetric synthesis and drug development. The compound's ability to undergo selective transformations and its stability under various reaction conditions make it an attractive building block for the synthesis of complex molecules.
Recent studies have highlighted the potential of (2S)-5-oxo-2-Pyrrolidineacetonitrile in the development of novel therapeutic agents. One notable application is in the synthesis of inhibitors for specific enzymes involved in disease pathways. For instance, researchers have utilized this compound as a key intermediate in the synthesis of inhibitors targeting protein kinases, which are implicated in various cancers and inflammatory diseases. The enantiomeric purity of (S)-5-Oxo-2-pyrrolidineacetonitrile ensures that the final drug candidates exhibit optimal pharmacological properties, such as enhanced potency and reduced side effects.
In addition to its role in drug discovery, (2S)-5-oxo-2-Pyrrolidineacetonitrile has been explored for its potential in the development of diagnostic tools. The unique chemical properties of this compound allow it to be incorporated into molecular probes that can selectively bind to specific biomarkers. This application is particularly relevant in the field of cancer diagnostics, where early detection and accurate monitoring of disease progression are critical for effective treatment.
The synthesis of (2S)-5-oxo-2-Pyrrolidineacetonitrile has been optimized through various methodologies to ensure high yields and enantiomeric purity. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry during key synthetic steps. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of these processes, making it feasible to produce large quantities of this compound for industrial applications.
The physicochemical properties of (2S)-5-oxo-2-Pyrrolidineacetonitrile have been extensively characterized through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its reactivity and biological activity.
In terms of safety and handling, (2S)-5-oxo-2-Pyrrolidineacetonitrile is generally considered stable under standard laboratory conditions. However, appropriate precautions should be taken to ensure safe storage and handling, particularly when working with larger quantities or in environments where exposure to air or moisture could affect its stability.
The future prospects for (2S)-5-oxo-2-Pyrrolidineacetonitrile are promising, with ongoing research aimed at expanding its applications in both medicinal chemistry and materials science. As new synthetic methods continue to be developed, it is likely that this compound will play an increasingly important role in the discovery and development of innovative therapeutic agents and diagnostic tools.
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